Methyl 3-hydroxy-2-methylhexanoate
Description
Methyl 3-hydroxy-2-methylhexanoate (C₈H₁₆O₃, MW 160.21 g/mol) is a branched-chain hydroxy ester characterized by a hydroxyl group at the third carbon and a methyl substituent at the second carbon of the hexanoate backbone. Its structure is critical in polymer chemistry, particularly in synthesizing polyhydroxyalkanoates (PHAs), where it acts as a monomeric unit .
Synthesis and Characterization:
The compound is synthesized via catalytic hydrogenation, yielding 76% with high diastereoselectivity (≥95%) . Key analytical data include:
Properties
CAS No. |
61841-02-9 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-methylhexanoate |
InChI |
InChI=1S/C8H16O3/c1-4-5-7(9)6(2)8(10)11-3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
ZOXSNMQWSRADLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylhexanoate can be synthesized through esterification of 3-hydroxy-2-methylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 3-hydroxy-2-methylhexanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Types of Reactions:
Oxidation: Methyl 3-hydroxy-2-methylhexanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Scientific Research Applications
Methyl 3-hydroxy-2-methylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2-methylhexanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in metabolic pathways, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-methylhexanoate
- Molecular Formula : C₉H₁₈O₃ (MW 174.24 g/mol).
- Structure : Ethyl ester with hydroxyl and methyl groups at the third carbon.
3-Hydroxy-2-methylhexanoate (3H2MHHx)
- Molecular Formula : C₈H₁₄O₃ (acid form: C₇H₁₂O₃).
- Structure: Shorter chain (hexanoate backbone) with 2-methyl and 3-hydroxy groups.
- Applications: A monomer in non-natural PHAs, offering unique biomaterial properties such as enhanced elasticity and biodegradability .
- Synthesis : Produced microbially via cometabolism with butyrate isomers .
Methyl 3-hydroxy-2-naphthoate
- Molecular Formula : C₁₂H₁₀O₃ (MW 202.21 g/mol).
- Structure : Aromatic naphthoate ester with hydroxyl and methyl groups at positions 3 and 2, respectively.
- Properties : Higher hydrophobicity and thermal stability due to the aromatic ring.
- Applications : Used in pharmaceuticals and dyestuff intermediates; exhibits skin/eye irritation hazards (GHS Category 2/2A) .
Comparative Data Table
Key Research Findings
- Polymer Performance: Methyl 3-hydroxy-2-methylhexanoate-based PHAs exhibit superior mechanical properties compared to linear analogs due to methyl branching .
- Synthetic Efficiency: Catalytic hydrogenation (for Methyl 3-hydroxy-2-methylhexanoate) achieves high diastereoselectivity, critical for industrial scalability .
- Safety Considerations : Esters like Methyl 3-hydroxy-2-naphthoate require stringent handling (gloves, protective suits) due to irritancy risks, a common trait in aromatic esters .
Q & A
Basic: What are the standard methods for synthesizing Methyl 3-hydroxy-2-methylhexanoate, and how can reaction conditions be optimized for yield?
Answer:
Synthesis typically involves esterification or transesterification reactions. For example, a stepwise approach may include:
- Acid-catalyzed esterification : Using a carboxylic acid derivative (e.g., 3-hydroxy-2-methylhexanoic acid) and methanol under reflux with a catalyst like sulfuric acid.
- Protection/deprotection strategies : Hydroxyl groups may require protection (e.g., silylation) to prevent side reactions during synthesis .
- Optimization : Adjusting solvent polarity (e.g., dioxane or DMF), temperature (40–80°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol) can enhance yield. Post-reaction purification via column chromatography or recrystallization is critical .
Basic: How is the structure of Methyl 3-hydroxy-2-methylhexanoate characterized using spectroscopic techniques?
Answer:
Key techniques include:
- NMR spectroscopy :
- ¹H-NMR : Peaks for methyl groups (δ 1.0–1.2 ppm), ester carbonyl (δ 3.7–3.9 ppm for methoxy), and hydroxyl protons (broad signal at δ 2.0–5.0 ppm, solvent-dependent). Stereochemical analysis may require COSY or NOESY for spatial correlations .
- ¹³C-NMR : Ester carbonyl (δ 170–175 ppm), hydroxyl-bearing carbons (δ 60–70 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
Basic: What common chemical reactions does Methyl 3-hydroxy-2-methylhexanoate undergo, and what are the typical reagents and conditions?
Answer:
Reactivity centers on the hydroxyl and ester groups:
- Oxidation : Using Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl to a ketone. Controlled conditions (0°C, acetone) prevent over-oxidation .
- Ester hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis yields the carboxylic acid or its salt.
- Nucleophilic substitution : The hydroxyl group can be replaced via Mitsunobu reactions (e.g., with DIAD/Ph₃P) .
Advanced: What strategies are effective for resolving contradictions in spectroscopic data when characterizing stereoisomers of Methyl 3-hydroxy-2-methylhexanoate?
Answer:
Contradictions often arise in stereochemical assignments:
- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. Discrepancies >0.3 ppm suggest misassigned stereochemistry .
- Chiral derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to convert enantiomers into diastereomers for HPLC separation and analysis .
Advanced: How can enantioselective synthesis of Methyl 3-hydroxy-2-methylhexanoate be achieved, and what chiral catalysts or conditions are recommended?
Answer:
Enantioselective methods include:
- Asymmetric catalysis : Chiral Ru or Rh complexes (e.g., Noyori-type catalysts) for ketone reduction to generate the hydroxyl group with >90% enantiomeric excess (ee) .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic ester mixture .
- Chiral pool synthesis : Start with naturally occurring chiral precursors (e.g., sugars or amino acids) to retain stereochemistry during synthesis .
Advanced: What analytical techniques are most suitable for separating and quantifying diastereomers of Methyl 3-hydroxy-2-methylhexanoate in complex mixtures?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Retention time differences >2 minutes indicate baseline separation .
- GC-MS with chiral stationary phases : Cyclodextrin columns resolve volatile derivatives (e.g., silylated or acetylated forms) .
- Capillary electrophoresis (CE) : Chiral selectors (e.g., sulfated β-cyclodextrin) in the buffer enable separation based on electrophoretic mobility differences .
Advanced: How should researchers design experiments to investigate the biological activity of Methyl 3-hydroxy-2-methylhexanoate in enzyme inhibition studies?
Answer:
- Enzyme kinetics : Use Michaelis-Menten assays with varying substrate concentrations. Monitor inhibition via fluorescence or UV-Vis spectroscopy. IC₅₀ values are calculated using nonlinear regression .
- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to active sites. Validate with site-directed mutagenesis .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy changes .
Advanced: What precautions are necessary when handling Methyl 3-hydroxy-2-methylhexanoate to ensure reproducibility in hygroscopic or oxygen-sensitive reactions?
Answer:
- Moisture control : Use Schlenk lines or gloveboxes for reactions. Store the compound over molecular sieves (3Å) .
- Inert atmosphere : Purge reactors with argon/nitrogen. Avoid aqueous workup unless necessary .
- Stability testing : Monitor decomposition via TLC or HPLC under varying conditions (light, temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
